

# Spectroscopic Profile of 3,6-dimethylpyridin-2-amine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,6-Dimethyl-2-pyridinamine

Cat. No.: B1296886

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-dimethylpyridin-2-amine (CAS No: 823-61-0). Due to the limited availability of experimental spectra in public domains, this document focuses on predicted spectroscopic data, supplemented with mass spectrometry information and established principles of spectroscopic interpretation for this class of compounds. The information herein is intended to support research, drug development, and quality control activities where the characterization of 3,6-dimethylpyridin-2-amine is required.

## Molecular Structure and Properties

3,6-dimethylpyridin-2-amine is a substituted pyridine derivative with the following key properties:

- Molecular Formula: C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>[\[1\]](#)
- Molecular Weight: 122.17 g/mol [\[1\]](#)
- IUPAC Name: 3,6-dimethylpyridin-2-amine[\[1\]](#)
- Synonyms: 2-Amino-3,6-dimethylpyridine[\[1\]](#)

## Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 3,6-dimethylpyridin-2-amine, organized for clarity and comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for 3,6-dimethylpyridin-2-amine are not readily available, predicted <sup>1</sup>H and <sup>13</sup>C NMR data provide valuable insights into its molecular structure. These predictions are based on computational models and offer a reliable estimation of the chemical shifts for the different nuclei in the molecule.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for 3,6-dimethylpyridin-2-amine

| Protons                  | Predicted Chemical Shift (ppm) | Multiplicity  |
|--------------------------|--------------------------------|---------------|
| H-4                      | 7.2 - 7.4                      | Doublet       |
| H-5                      | 6.5 - 6.7                      | Doublet       |
| NH <sub>2</sub>          | 4.5 - 5.5                      | Broad Singlet |
| CH <sub>3</sub> (at C-6) | 2.3 - 2.5                      | Singlet       |
| CH <sub>3</sub> (at C-3) | 2.1 - 2.3                      | Singlet       |

Note: Predicted data is derived from computational models and may vary from experimental values.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for 3,6-dimethylpyridin-2-amine

| Carbon Atom              | Predicted Chemical Shift (ppm) |
|--------------------------|--------------------------------|
| C-2                      | 158 - 162                      |
| C-6                      | 155 - 159                      |
| C-4                      | 135 - 139                      |
| C-3                      | 118 - 122                      |
| C-5                      | 112 - 116                      |
| CH <sub>3</sub> (at C-6) | 22 - 26                        |
| CH <sub>3</sub> (at C-3) | 16 - 20                        |

Note: Predicted data is derived from computational models and may vary from experimental values.

## Infrared (IR) Spectroscopy

An experimental IR spectrum for 3,6-dimethylpyridin-2-amine is not available in the searched databases. However, the expected characteristic absorption bands can be predicted based on its functional groups. As a primary aromatic amine, it will exhibit characteristic N-H stretching and bending vibrations, as well as C-N stretching and aromatic ring vibrations.

Table 3: Expected IR Absorption Bands for 3,6-dimethylpyridin-2-amine

| Functional Group         | Vibration Type                 | Expected Wavenumber (cm <sup>-1</sup> ) | Intensity        |
|--------------------------|--------------------------------|---|------------------|
| N-H (Amine)              | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands)[2]              | Medium           |
| C-H (Aromatic)           | Stretch                        | 3100 - 3000                             | Medium to Weak   |
| C-H (Methyl)             | Asymmetric & Symmetric Stretch | 2975 - 2850                             | Medium           |
| N-H (Amine)              | Bending (Scissoring)           | 1650 - 1580[2]                          | Medium to Strong |
| C=C, C=N (Aromatic Ring) | Ring Stretching                | 1600 - 1450                             | Medium to Strong |
| C-N (Aromatic Amine)     | Stretch                        | 1335 - 1250[2]                          | Strong           |
| N-H (Amine)              | Wagging                        | 910 - 665                               | Broad, Strong    |

## Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for 3,6-dimethylpyridin-2-amine

| m/z | Relative Intensity | Interpretation                    |
|-----|--------------------|-----------------------------------|
| 122 | High               | Molecular ion (M <sup>+</sup> )   |
| 121 | High               | [M-H] <sup>+</sup>                |
| 107 | Medium             | [M-CH <sub>3</sub> ] <sup>+</sup> |
| 94  | Medium             | Further fragmentation             |

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 3,6-dimethylpyridin-2-amine in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The concentration should be adjusted to ensure good signal-to-noise ratio.
- $^1\text{H}$  NMR Spectroscopy:
  - Instrument: A 300 MHz or higher field NMR spectrometer.
  - Parameters:
    - Acquire a standard one-pulse proton spectrum.
    - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
    - Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
    - Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve signal-to-noise or resolution.
    - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: A 75 MHz or higher field NMR spectrometer.
  - Parameters:
    - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
    - Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

- Use a sufficient number of scans, which will be significantly higher than for  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$  (typically several hundred to thousands of scans).
- Employ a relaxation delay to ensure quantitative signal intensity if required.
- Reference the spectrum to the solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount of 3,6-dimethylpyridin-2-amine (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition (FT-IR):
  - Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
  - Parameters:
    - Record a background spectrum of the empty sample compartment.
    - Place the KBr pellet in the sample holder.
    - Acquire the sample spectrum over the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).
    - Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
    - The resulting spectrum should be displayed in terms of transmittance or absorbance.

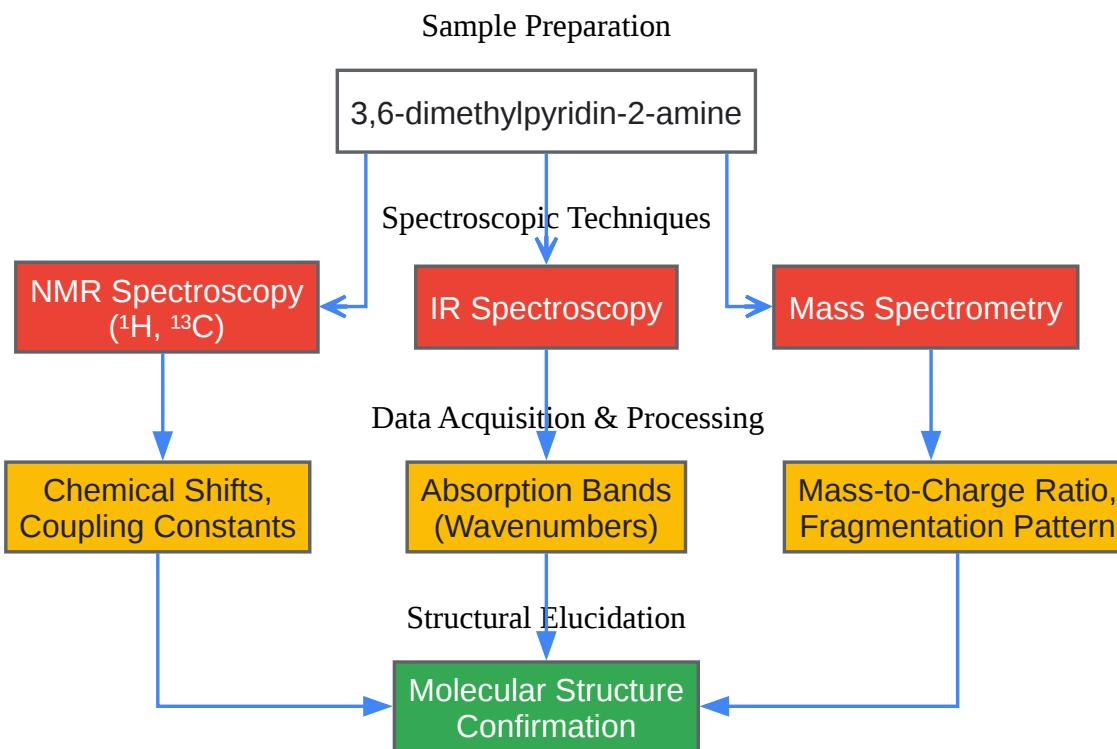
## Mass Spectrometry (MS)

- Sample Introduction (Electron Ionization - EI):

- For a volatile and thermally stable compound like 3,6-dimethylpyridin-2-amine, a direct insertion probe or gas chromatography (GC) inlet can be used.
- Data Acquisition (GC-MS):
  - Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
  - GC Parameters:
    - Use a suitable capillary column (e.g., DB-5ms).
    - Optimize the temperature program to ensure good separation and peak shape.
    - Use helium as the carrier gas.
  - MS Parameters:
    - Use a standard electron ionization energy of 70 eV.
    - Scan a mass range appropriate for the compound (e.g., m/z 40-200).
    - The mass spectrum of the GC peak corresponding to 3,6-dimethylpyridin-2-amine is then recorded.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 3,6-dimethylpyridin-2-amine.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3,6-Dimethyl-2-pyridinamine | C7H10N2 | CID 578956 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,6-dimethylpyridin-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1296886#spectroscopic-data-for-3-6-dimethylpyridin-2-amine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)